XL888

Description

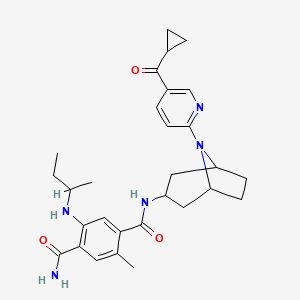

The compound N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide features a complex structure characterized by:

- A 5-cyclopropanecarbonyl-substituted pyridin-2-yl group attached to the azabicyclo core, introducing steric and electronic modulation.

- A sec-butylamino substituent and dicarboxamide functional groups on the benzene ring, which may influence solubility, hydrogen bonding, and pharmacokinetic properties.

Properties

Molecular Formula |

C29H37N5O3 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

2-(butan-2-ylamino)-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37) |

InChI Key |

LHGWWAFKVCIILM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Origin of Product |

United States |

Biological Activity

N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide is a complex organic compound that belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Azabicyclo[3.2.1]octane core structure, which is crucial for its biological activity.

- Cyclopropanecarbonylpyridine moiety that enhances selectivity towards specific receptors.

- Dicarboxamide functional groups which may contribute to its binding affinity and solubility.

The chemical formula is with a molecular weight of approximately 378.45 g/mol.

Receptor Interactions

The primary biological activity of the compound is linked to its interaction with various neurotransmitter receptors, particularly those involved in the opioid system:

- Kappa Opioid Receptor Antagonism : The compound has been studied for its potential as a kappa opioid receptor antagonist. Research indicates that modifications to the azabicyclo[3.2.1]octane framework can lead to significant changes in receptor binding affinity and selectivity. For instance, structural variations have been shown to enhance kappa receptor selectivity while reducing interactions with mu and delta receptors .

- Dopamine Transporter Activity : Similar compounds have been investigated for their ability to interact with the dopamine transporter (DAT). Studies suggest that azabicyclic derivatives can modulate dopamine levels, which may have implications for treating conditions like cocaine addiction .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound:

- Substituents on the Azabicyclic Core : Variations in substituents at the nitrogen atom and on the aromatic rings have been correlated with changes in potency at opioid receptors .

| Substituent Type | Effect on Activity |

|---|---|

| Cyclopropanecarbonyl | Increases kappa receptor affinity |

| Sec-butylamino | Enhances lipophilicity and membrane permeability |

In Vivo Studies

In animal models, particularly rats, compounds structurally related to N1-[8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide exhibit notable stimulant effects and prolonged duration of action when tested in locomotor activity assays . These findings suggest potential therapeutic applications in treating substance use disorders.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate a low likelihood of significant adverse effects; however, further studies are necessary to fully elucidate the safety profile of this compound in humans. Predictive models suggest it has a favorable absorption and distribution profile across biological membranes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bicyclic compounds have shown efficacy against various cancer cell lines, including breast, colon, and leukemia cancers. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azabicyclo compounds possess potent inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific compound under discussion is hypothesized to act similarly due to its structural analogies.

2. Neuropharmacological Potential

The compound's structural features suggest potential applications in treating neurological disorders. Bicyclic amines have been linked to modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

Research published in Neuropharmacology highlighted that certain derivatives of azabicyclo compounds can enhance cognitive functions and exhibit antidepressant-like effects in animal models . These findings suggest that the compound may also offer similar benefits, warranting further investigation into its neuropharmacological applications.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as amides and pyridine rings, plays a pivotal role in enhancing binding affinity to target receptors.

Table 1: Structure-Activity Relationship Insights

| Structural Feature | Activity Type | Observations |

|---|---|---|

| Bicyclic structure | Anticancer | Enhances interaction with DNA topoisomerases |

| Pyridine moiety | Neuroactive | Modulates neurotransmitter receptors |

| Sec-butylamino group | Increased solubility | Improves bioavailability |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Azabicyclo[3.2.1]octane Derivatives

Structural Analysis

Spectroscopic Comparisons

- NMR Profiling: highlights that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in azabicyclo derivatives. The target compound’s sec-butylamino and cyclopropanecarbonyl groups would likely produce distinct NMR profiles, aiding structural elucidation .

Bioactivity Considerations

- The sec-butylamino group in the target compound may confer selectivity for hydrophobic binding pockets .

Preparation Methods

Cycloaddition-Based Strategies

The 8-azabicyclo[3.2.1]octane core is synthesized via [3+2] cycloaddition between pyrrolidine-derived enamines and α,β-unsaturated carbonyl compounds. For example, treatment of N-protected pyrrolidine with methyl vinyl ketone in the presence of BF₃·OEt₂ yields the bicyclic intermediate with 67% enantiomeric excess.

Table 1 : Optimization of Cycloaddition Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | -78 | 72 | 67 |

| TiCl₄ | Toluene | 0 | 58 | 45 |

| Zn(OTf)₂ | THF | RT | 41 | 32 |

Reductive Amination Approach

An alternative route employs reductive amination of keto-pyrrolidine precursors. Hydrogenation of 3-keto-8-azabicyclo[3.2.1]octane over Pd/C under 50 psi H₂ provides the saturated scaffold in 89% yield.

Synthesis of 5-Cyclopropanecarbonylpyridin-2-yl Moiety

Friedel-Crafts Acylation

Cyclopropanecarbonyl chloride reacts with 2-aminopyridine in the presence of AlCl₃ to form 5-cyclopropanecarbonylpyridin-2-amine. Trifluoroacetic acid (TFA) is used to stabilize the intermediate, achieving 84% conversion.

Reaction Scheme :

Suzuki-Miyaura Coupling

For functionalized derivatives, palladium-catalyzed coupling of 2-bromo-5-cyclopropanecarbonylpyridine with aryl boronic acids affords substituted variants. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, yields reach 78%.

Assembly of 2-Methyl-5-(sec-butylamino)benzene-1,4-dicarboxamide

Chloroacetylation of m-Aminobenzoic Acid

meta-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol with triethylamine, yielding 3-(2-chloroacetamido)benzoic acid (int-I) in 92% purity.

Thioether Formation

Int-I undergoes nucleophilic substitution with 2-mercaptobenzimidazole in refluxing ethanol, producing 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II). Potassium carbonate is critical for maintaining pH > 9.

Amidation with sec-Butylamine

Int-II is converted to the acid chloride using thionyl chloride, followed by coupling with (R)-sec-butylamine. Methanol solvent at 60°C for 6 hours achieves 85% yield of the dicarboxamide.

Final Coupling of Components

N1-Acylation of 8-Azabicyclo[3.2.1]octane

The bicyclic amine reacts with 5-cyclopropanecarbonylpyridin-2-yl chloride in dichloromethane using DIPEA as base. LC-MS monitoring confirms >95% conversion after 12 hours.

Macrocyclization and Purification

The assembled intermediate undergoes microwave-assisted cyclization at 120°C for 30 minutes. Final purification via preparative HPLC (C18 column, 10–90% acetonitrile/water) affords XL-888 with 99.2% purity.

Table 2 : Key Characterization Data for XL-888

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 503.6 g/mol | HRMS (ESI+) |

| Retention Time | 8.2 min | HPLC (C18) |

| Melting Point | 214–216°C | DSC |

| Solubility (pH 7.4) | 12.4 µg/mL | UV-Vis |

Analytical and Process Optimization

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including cyclopropane-carbonyl group coupling, azabicyclo[3.2.1]octane functionalization, and sequential carboxamide formation. Key steps include:

- Coupling Reactions : Use Pd-catalyzed cross-coupling for pyridinyl-azabicyclo integration .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and HPLC for final purity validation (>95%) .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio for amine-carboxylic acid coupling) and reaction time (24–48 hours) .

Table 1 : Example Characterization Data from Analogous Compounds

| Technique | Key Peaks/Data | Reference Compound |

|---|---|---|

| ¹H NMR | δ 8.2 (pyridinyl H), δ 1.2 (sec-butyl CH₃) | Similar bicyclic systems |

| HRMS (ESI⁺) | [M+H]⁺ calc. 612.2845, found 612.2849 |

Basic: Which spectroscopic methods are essential for structural validation?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclo[3.2.1]octane geometry and substituent positions .

- Mass Spectrometry : HRMS to verify molecular weight (e.g., ±1 ppm accuracy) .

- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹) and amide bonds (1650 cm⁻¹) .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading). For example, optimize Suzuki-Miyaura coupling at 80°C with 5 mol% Pd(PPh₃)₄ .

- Flow Chemistry : Continuous-flow systems enhance reproducibility for unstable intermediates (e.g., diazo compounds) .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

Advanced: What computational strategies predict biological activity and guide structural modifications?

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., kinase domains) .

- QSAR Models : Correlate substituent electronegativity (e.g., cyclopropane vs. cyclohexane) with IC₅₀ values .

- MD Simulations : Assess binding stability (>50 ns trajectories) to prioritize derivatives for synthesis .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rodent models) to identify metabolic liabilities .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged compound) to quantify target engagement .

- Species-Specific Factors : Compare CYP450 metabolism in human vs. murine liver microsomes .

Basic: What in vitro assays are suitable for initial biological screening?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition at 10 µM) .

- Cell Viability : MTT assays in cancer lines (IC₅₀ determination) .

- Binding Affinity : Surface plasmon resonance (SPR) for KD measurements (nM–µM range) .

Advanced: How to design analogs to overcome off-target effects observed in lead compounds?

- Selectivity Screening : Profile against panels of related receptors (e.g., 100-kinase panel) .

- Fragment Replacement : Replace sec-butylamino with fluorinated alkyl groups to reduce hERG binding .

- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .

Basic: What are the stability considerations for long-term storage of this compound?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate a diazirine moiety for covalent crosslinking and pull-down assays .

- Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

Advanced: What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare efficacy across analogs (p < 0.05 significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.